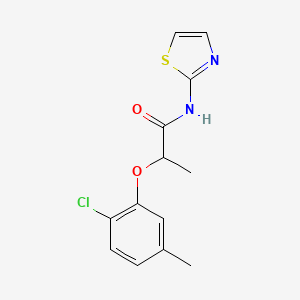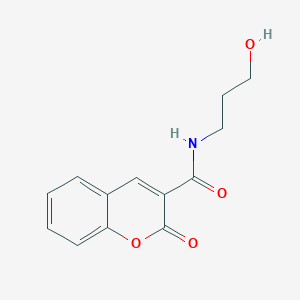
5-chloro-8-quinolinyl 5-bromo-2-methoxybenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of complexes related to the structure of "5-chloro-8-quinolinyl 5-bromo-2-methoxybenzenesulfonate" involves multiple steps, including reactions with dibenzyltin dichloride, sodium salts, and different aryl compounds. One example involves the synthesis of dibenzyltin(IV) complexes through reactions with sodium salts and dibenzyltin dichloride, characterized by various spectroscopic methods (Baul et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, showcasing distorted cis-octahedral arrangements around the central tin atom. These studies provide insights into the complex's geometric configuration and coordination chemistry (Baul et al., 2006).
Scientific Research Applications
Efficient Optical-to-THz Conversion Organic Crystals
Researchers have discovered that quinolinium crystals, such as those incorporating chloro and bromo substituents, exhibit exceptional molecular ordering. This ordering optimizes the diagonal second-order nonlinear optical response, making these materials highly efficient for optical-to-THz conversion. Specifically, 2-(4-hydroxystyryl)-1-methylquinolinium 4-chlorobenzenesulfonate crystals demonstrated superior THz generation efficiency, highlighting their potential in enhancing non-linear optical applications and THz photonics (Seung‐Jun Lee et al., 2018).
Novel Fluorophores for Zinc Detection
In the field of fluorescent probes for metal ions, specific derivatives of quinolinyl benzenesulfonates have been synthesized to act as selective fluorophores for Zn(II). The synthesis approach led to compounds exhibiting bathochromic shifts upon Zn(II) addition, offering a pathway to developing sensitive and selective sensors for zinc, a crucial ion in biological systems (M. Kimber et al., 2003).
Structural Studies on Quinoline Derivatives
A structural study on quinoline derivatives with an amide bond revealed the formation of co-crystals and salts with unique properties. These findings are significant for the pharmaceutical industry, where the structural arrangement of molecular crystals can influence drug delivery and efficacy (A. Karmakar et al., 2009).
Antibacterial Applications
Quinoxaline derivatives, synthesized from quinolinyl benzenesulfonates, have shown promising antibacterial activities. This highlights their potential as frameworks for developing new antibacterial agents, critical in the fight against resistant bacterial strains (S. Alavi et al., 2017).
Metal Ion Extraction
Quinolinyl benzenesulfonate derivatives have been utilized for the efficient extraction of copper(II) ions. This application is particularly relevant in environmental chemistry and metallurgy, where selective extraction and recovery of metals from various matrices are required (A. Almela et al., 2004).
properties
IUPAC Name |
(5-chloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO4S/c1-22-13-6-4-10(17)9-15(13)24(20,21)23-14-7-5-12(18)11-3-2-8-19-16(11)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKNQGKEUVSZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-quinolyl 5-bromo-2-methoxybenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)
![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)
![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)
![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4629869.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)
![ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4629889.png)
![1-methyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B4629897.png)
![4-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4629909.png)
![N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea](/img/structure/B4629910.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4629916.png)

![methyl [3-(4-chlorophenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629927.png)